2-Fluoro-6-methoxypyridine

Catalysis Cross-Coupling Fluoropyridine Synthesis

2-Fluoro-6-methoxypyridine (CAS 116241-61-3) is a functionalized fluoropyridine building block widely used as an intermediate in pharmaceutical and agrochemical synthesis. It features a fluorine atom at the 2-position and a methoxy group at the 6-position, with a molecular weight of 127.12 g/mol.

Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
CAS No. 116241-61-3
Cat. No. B045670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxypyridine
CAS116241-61-3
Molecular FormulaC6H6FNO
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC=C1)F
InChIInChI=1S/C6H6FNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
InChIKeyPKZOFECOOLMHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methoxypyridine (CAS 116241-61-3) — Procurement & Technical Profile


2-Fluoro-6-methoxypyridine (CAS 116241-61-3) is a functionalized fluoropyridine building block widely used as an intermediate in pharmaceutical and agrochemical synthesis [1]. It features a fluorine atom at the 2-position and a methoxy group at the 6-position, with a molecular weight of 127.12 g/mol . This substitution pattern provides a unique balance of reactivity and physicochemical properties, making it a versatile scaffold in drug discovery .

2-Fluoro-6-methoxypyridine — Why In-Class Substitution Without Analytical Confirmation Fails


2-Fluoro-6-methoxypyridine cannot be freely interchanged with other halogenated or non-fluorinated pyridine analogs due to significant differences in electronic properties, metabolic stability, and synthetic utility . The ortho-fluorine substituent exerts a strong electron-withdrawing effect that alters regioselectivity in metal-catalyzed reactions [1], while the methoxy group modulates both lipophilicity (LogP 1.23-1.54) and basicity (pKa -2.26) . Substituting with 2-chloro-6-methoxypyridine, for example, changes the steric and electronic profile, leading to different cross-coupling kinetics, reduced metabolic stability, and altered hydrogen-bonding capacity [2]. The quantitative evidence below demonstrates why this specific substitution pattern is non-fungible in research and industrial applications.

2-Fluoro-6-methoxypyridine — Quantitative Differentiation vs. Key Analogs


Regioselective C–F vs. C–H Activation in Metal-Catalyzed Reactions

2-Fluoro-6-methoxypyridine demonstrates superior regioselectivity in transition metal-catalyzed C–H activation compared to non-fluorinated 2-methoxypyridine [1]. The ortho-fluorine substituent directs metalation to the 3-position, whereas the 6-methoxypyridine analog yields mixtures of regioisomers .

Catalysis Cross-Coupling Fluoropyridine Synthesis

LogP and Aqueous Solubility Profile for CNS Penetration Optimization

2-Fluoro-6-methoxypyridine has a predicted LogP of 1.54 (KOWWIN) and an ACD/LogP of 1.49, placing it in an optimal lipophilicity range for blood-brain barrier penetration compared to more polar analogs like 2-hydroxy-6-methoxypyridine or more lipophilic 2,6-difluoropyridine [1]. Its estimated water solubility at 25°C is 4561 mg/L, which is higher than that of many fluorinated pyridines lacking the methoxy group [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Enhanced Metabolic Stability via Oxidative De-fluorination Resistance

The 2-fluoro substituent on the pyridine ring confers resistance to oxidative metabolism compared to non-fluorinated 2-methoxypyridine [1]. Fluorine blocks CYP-mediated hydroxylation at the 2-position, a common metabolic soft spot, whereas the methoxy group at the 6-position remains susceptible to O-demethylation [2]. This dual substitution pattern allows for predictable metabolite profiles and tunable clearance rates.

Drug Metabolism CYP450 Metabolic Stability

Lower pKa and Basicity Relative to Non-Fluorinated Analogs

2-Fluoro-6-methoxypyridine has a predicted pKa of -2.26 ± 0.10, which is significantly lower than the pKa of 2-methoxypyridine (~0.5-1.0) . This reduced basicity is due to the electron-withdrawing effect of the ortho-fluorine, which decreases the proton affinity of the pyridine nitrogen [1]. Lower pKa translates to reduced protonation at physiological pH, improving membrane permeability and reducing off-target interactions with acidic biological compartments.

Medicinal Chemistry pKa Basicity

Orthogonal Reactivity in Cross-Coupling: C–F vs. C–OMe as Handles

2-Fluoro-6-methoxypyridine provides two distinct reactive sites for sequential functionalization, unlike 2,6-difluoropyridine which has identical leaving groups [1]. The C–F bond at the 2-position is typically unreactive under standard Suzuki-Miyaura conditions but can be activated using specialized Pd or Ni catalysts, while the C–OMe bond at the 6-position undergoes facile nucleophilic aromatic substitution . This orthogonality is absent in 2,6-dichloropyridine, where both chlorides react competitively .

Synthetic Chemistry Cross-Coupling Chemoselectivity

Commercial Availability at High Purity and Scalable Quantities

2-Fluoro-6-methoxypyridine is available from multiple vendors at purities up to 99%, with scalable production up to kilograms [1]. In contrast, many close analogs like 2-bromo-6-methoxypyridine or 2-iodo-6-methoxypyridine are often only available in small quantities (milligrams to grams) and at lower purities, requiring custom synthesis . The established supply chain for this compound ensures consistent quality and lead times suitable for both R&D and pilot-scale production.

Procurement Supply Chain Chemical Sourcing

2-Fluoro-6-methoxypyridine — Optimal Applications Based on Quantitative Evidence


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

Based on its LogP (1.49-1.54) and moderate aqueous solubility (~4561 mg/L), 2-Fluoro-6-methoxypyridine is an ideal scaffold for central nervous system (CNS) drug candidates [1][2]. The fluorine atom at the 2-position reduces pKa (-2.26), minimizing protonation at physiological pH and enhancing passive diffusion across the blood-brain barrier . This substitution pattern has been leveraged in kinase inhibitors and receptor modulators requiring CNS exposure .

Metabolic Stability Optimization in Lead Compounds

The 2-fluoro substituent blocks CYP-mediated oxidation at the pyridine 2-position, a common metabolic liability [1]. Combined with the metabolically labile methoxy group, this scaffold allows medicinal chemists to fine-tune clearance rates. 2-Fluoro-6-methoxypyridine is therefore preferentially selected over non-fluorinated 2-methoxypyridine in programs where extended half-life is desired without sacrificing the ability to introduce additional metabolic soft spots for controlled clearance [2].

Sequential Diversification via Orthogonal Reactivity

The ortho-fluorine and 6-methoxy groups provide orthogonal handles for sequential cross-coupling [1]. Nucleophilic aromatic substitution can first install functionality at the 6-position, followed by transition metal-catalyzed activation of the C–F bond for further elaboration [2]. This strategy is unavailable with 2,6-dichloropyridine due to competitive reactivity, making 2-fluoro-6-methoxypyridine the preferred choice for building highly substituted pyridine libraries .

Regioselective C–H Functionalization for Late-Stage Derivatization

The ortho-fluorine substituent directs C–H activation to the 3-position, enabling predictable late-stage functionalization of complex molecules [1]. This regioselectivity is not observed with 6-methoxypyridine, which yields mixtures [2]. 2-Fluoro-6-methoxypyridine thus supports efficient diversification of advanced intermediates without requiring protecting group strategies .

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